グラミシジン

概要

説明

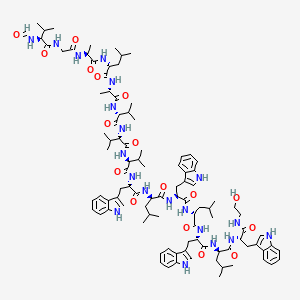

グラミシジンは、主にグラミシジンA、B、およびCで構成される、イオンフォア性抗生物質の混合物です。これらの抗生物質は、15個のアミノ酸からなる直鎖状ペプチドであり、脂質二重層にイオンチャネルを形成する能力で知られています。 グラミシジンは、グラム陽性菌に対して特に有効であり、感染した傷や眼の感染症の局所治療など、様々な医療用途で使用されています .

科学的研究の応用

Gramicidin has a wide range of scientific research applications:

Chemistry: Gramicidin is used as a model compound to study ion channel formation and membrane permeability.

Biology: It serves as a tool to investigate the mechanisms of ion transport across cell membranes.

Medicine: Gramicidin is used in topical treatments for bacterial infections and as a component in combination therapies for eye infections.

Industry: It is utilized in the development of antimicrobial coatings and materials

作用機序

グラミシジンは、細菌膜に結合して挿入され、イオンチャネルを形成することで効果を発揮します。これは、膜の完全性を破壊し、透過性とイオンバランスを高め、最終的に細胞死を引き起こします。 主要な分子標的は、細菌細胞膜の脂質二重層です .

6. 類似の化合物との比較

グラミシジンは、グラミシジンSなどの他の環状抗菌ペプチドとは異なり、直線状のイオンチャネルを形成する能力が独特です。類似の化合物には、次のようなものがあります。

This compoundS: 異なる作用機序と高い溶血活性を持つ環状ペプチド。

チロシジン: 抗菌作用を持つ別の環状ペプチドですが、構造的特徴が異なります。

グラミシジンの直線状の構造と、特定のイオンチャネル形成は、これらの環状ペプチドとは異なり、特定の用途において独自の利点を提供します。

Safety and Hazards

Gramicidin A is used only on the skin as a lotion or ointment because it is highly hemolytic . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

A team has developed 10 new versions of the antibiotic gramicidin A, which they say should be safe for use in pills or injections . A new approach has been utilized by scientists to transform gramicidin A, one of the world’s oldest antibiotics, into versions that – in preliminary lab tests – appear to be safer, stronger drugs .

生化学分析

Biochemical Properties

Gramicidin interacts with various biomolecules within the cellular lipid bilayer . It forms a β-helix inside the hydrophobic interior of the cellular lipid bilayer . This interaction disrupts the membrane and increases its permeability .

Cellular Effects

Gramicidin has significant effects on various types of cells and cellular processes. It disrupts the ion concentration gradients of the plasma membrane . In addition, gramicidin localizes in the mitochondria and depolarizes the inner mitochondrial membrane . This diminished H+ gradient in the mitochondria inhibits ATP synthesis .

Molecular Mechanism

The mechanism of action of gramicidin involves its binding and insertion into bacterial membranes . This results in membrane disruption and permeabilization, acting as a channel . It allows inorganic monovalent ions, such as potassium (K+) and sodium (Na+), to travel through these pores freely via diffusion .

Temporal Effects in Laboratory Settings

In laboratory settings, gramicidin has been observed to cause a decrease in cell viability . It blocks ATP generation by inhibiting oxidative phosphorylation and glycolysis, leading to cellular energy depletion and nonapoptotic cell death .

Metabolic Pathways

Gramicidin’s impact on metabolic pathways is primarily through its inhibition of ATP synthesis . By disrupting the H+ gradient in the mitochondria, it interferes with oxidative phosphorylation, a key metabolic pathway for energy production .

Transport and Distribution

Gramicidin is known to bind to and insert itself into bacterial membranes . It disrupts the membrane, increasing its permeability . This allows gramicidin to distribute itself within the cellular environment.

Subcellular Localization

Gramicidin localizes in the mitochondria of cells . This localization influences its activity, as it depolarizes the inner mitochondrial membrane, disrupting the H+ gradient and inhibiting ATP synthesis .

準備方法

グラミシジンは、一般的に土壌細菌ブレビバチルス・ブレビスから抽出されます。抽出プロセスには、適切な培地で細菌を培養し、続いて抗生物質化合物を単離および精製することが含まれます。 工業的な生産方法には、多くの場合、発酵プロセスが含まれます。このプロセスでは、細菌を制御された条件下で大型バイオリアクターで培養し、収量を最大化します .

化学反応の分析

グラミシジンは、次のような様々な化学反応を受けます。

酸化: グラミシジンは特定の条件下で酸化され、様々な酸化誘導体を生成する可能性があります。

還元: 還元反応は、グラミシジン内のペプチド結合を変え、その構造と機能を変化させる可能性があります。

置換: 置換反応は、特定のアミノ酸残基で起こり、異なる性質を持つグラミシジンアナログを生成する可能性があります。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物は、しばしば生物活性が変化したグラミシジンの誘導体です .

4. 科学研究への応用

グラミシジンは、幅広い科学研究に利用されています。

化学: グラミシジンは、イオンチャネル形成と膜透過性を研究するためのモデル化合物として使用されます。

生物学: それは、細胞膜を横切るイオン輸送のメカニズムを調べるためのツールとして役立ちます。

医学: グラミシジンは、細菌感染症の局所治療や、眼感染症の併用療法の成分として使用されます。

類似化合物との比較

Gramicidin is unique in its ability to form linear ion channels, unlike other cyclic antimicrobial peptides such as gramicidin S. Similar compounds include:

Gramicidin S: A cyclic peptide with a different mechanism of action and higher hemolytic activity.

Tyrocidine: Another cyclic peptide with antimicrobial properties but different structural features.

Polymyxin B: A cyclic peptide that targets gram-negative bacteria and is used in combination with gramicidin for enhanced efficacy

Gramicidin’s linear structure and specific ion channel formation make it distinct from these cyclic peptides, providing unique advantages in certain applications.

特性

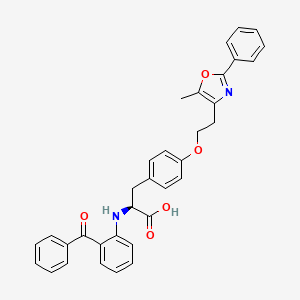

IUPAC Name |

9,27-bis(3-aminopropyl)-3,21-dibenzyl-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H92N12O10/c1-35(2)31-43-53(75)67-45(33-39-19-11-9-12-20-39)59(81)71-29-17-25-47(71)55(77)70-50(38(7)8)58(80)64-42(24-16-28-62)52(74)66-44(32-36(3)4)54(76)68-46(34-40-21-13-10-14-22-40)60(82)72-30-18-26-48(72)56(78)69-49(37(5)6)57(79)63-41(23-15-27-61)51(73)65-43/h9-14,19-22,35-38,41-50H,15-18,23-34,61-62H2,1-8H3,(H,63,79)(H,64,80)(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,78)(H,70,77) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUAYMJGZBVDSGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H92N12O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1141.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1405-97-6 | |

| Record name | GRAMICIDIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

A: Gramicidin primarily targets bacterial cell membranes. It forms transmembrane channels, disrupting the membrane's integrity and leading to leakage of ions, particularly potassium []. This disrupts the cell's electrochemical gradient, ultimately leading to cell death [, ]. Gramicidin A has also been shown to inhibit oxidative phosphorylation and glycolysis, leading to cellular energy depletion and non-apoptotic cell death in renal cell carcinoma cells [].

ANone: Gramicidin refers to a family of structurally related peptides, with Gramicidin A being the most studied.

ANone: Gramicidin's performance and applications are influenced by various conditions:

- Solvent Dependence: Gramicidin A adopts different conformations depending on the solvent, influencing its channel-forming ability [, , ].

- Lipid Composition: Channel properties are influenced by the lipid composition of the membrane. For example, Gramicidin A-mediated K+ flux is augmented in vesicles made of plasmenylcholine compared to phosphatidylcholine [].

- Electric Field: The structure and integrity of Gramicidin-containing oriented bilayers are influenced by the applied electric potential. Potentials exceeding a certain threshold can lead to film swelling and altered Gramicidin orientation [].

A: Gramicidin itself is not known to possess catalytic properties. Its primary mode of action is based on its ability to form ion channels and disrupt membrane integrity [, ]. This property makes it useful as a tool in research and potential therapeutic applications. For example, Gramicidin A has been explored as a component in biosensors, where its conductance changes in response to the presence of specific ions [].

ANone: Computational approaches have provided valuable insights into Gramicidin's structure and function:

- Molecular Dynamics (MD) simulations: Simulations have been used to study ion transport through the Gramicidin A channel, revealing details about water structure, ion selectivity, and the influence of ion concentration [].

- Modeling Conductance Changes: Mathematical models have been developed to simulate how the presence of electric charges near the channel entrance influences Gramicidin A conductance, providing a basis for its use in biochemical sensors [].

ANone: Modifications to Gramicidin's structure impact its activity and properties:

- Ring Size: In cyclic Gramicidin S analogs, ring size plays a crucial role in determining secondary structure, lipid binding, and biological activity. Analogs with 10-12 residues in the ring showed the strongest antibacterial activity, while those with larger or smaller rings had reduced or no activity [, ].

- Amino Acid Substitutions: Replacing specific amino acids affects channel properties. For example, substituting tryptophan with phenylalanine in Gramicidin A significantly alters channel conductance [].

- Charge Introduction: Introducing negative charges near the channel mouth increases the cation transport rate in Gramicidin A channels. Hybrid channels with asymmetric charge distributions exhibit distinct current-voltage characteristics [, ].

ANone: Gramicidin's formulation is crucial for its practical applications.

- Solubility Issues: Gramicidin's hydrophobic nature limits its water solubility. Chemical derivatization, such as succinylation, has been explored to enhance water solubility while maintaining biological activity [].

- Formulation Strategies: Incorporating Gramicidin S into colloidal solutions with surfactants, like propylene glycol and polysorbate-80, significantly enhances its solubility and antimicrobial activity [].

ANone: The provided research papers primarily focus on the fundamental biochemical and biophysical properties of Gramicidin. Information related to specific Safety, Health, and Environment (SHE) regulations and compliance is not covered in these papers.

- Mechanism of Action: Gramicidin's primary mechanism involves disrupting bacterial membrane integrity through ion channel formation [].

- Cell Permeability: Gramicidin can induce potassium leakage from and sodium influx into human erythrocytes, suggesting its ability to form cation channels in these cells as well [].

A:

- In vitro activity: Gramicidin S exhibits potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as yeast []. It also effectively inhibits the growth of ovarian cancer cells in vitro by triggering apoptosis [].

- In vivo activity: Gramicidin A effectively reduces the growth of renal cell carcinoma tumor xenografts in vivo [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

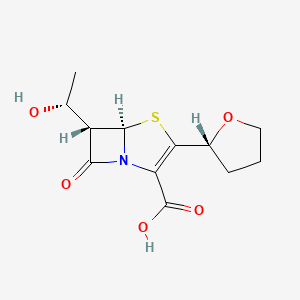

![5-[[(2R,3S,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1672062.png)

![2-[[5-[[(2R,3R,10S,12S,13R,14S,17R)-2,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoyl]amino]acetic acid](/img/structure/B1672064.png)